molecular formula C12H11ClN2O2S B3018800 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 297150-00-6

2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B3018800
CAS No.: 297150-00-6
M. Wt: 282.74
InChI Key: FKUIAHYXUCWPFZ-UHFFFAOYSA-N
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Description

The compound 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide features a sulfanyl-linked acetamide core with a 4-chlorophenyl group and a 5-methyl-1,2-oxazol-3-yl substituent. Its molecular formula is C₁₃H₁₂ClN₃O₂S, with a molecular weight of 309.77 g/mol. The 4-chlorophenyl group likely enhances hydrophobicity and binding affinity to biological targets, while the 1,2-oxazole ring may contribute to hydrogen-bonding interactions .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-8-6-11(15-17-8)14-12(16)7-18-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUIAHYXUCWPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12ClN3OSC_{12}H_{12}ClN_3OS, with a molecular weight of 273.75 g/mol. The compound features a sulfanyl group , a chlorophenyl moiety , and an oxazole ring , which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The oxazole and sulfanyl groups are particularly significant in modulating these interactions:

  • Oxazole Ring : Known for its role in enhancing lipophilicity, which can improve cellular permeability.
  • Sulfanyl Group : Often involved in redox reactions, contributing to the compound's antioxidant properties.

Biological Activities

Research indicates that derivatives of compounds containing sulfanyl and oxazole groups exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells, inhibiting tumor growth.
  • Anti-inflammatory Effects : The presence of the sulfanyl group may contribute to the modulation of inflammatory pathways.

Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialSulfanyl derivativesEffective against Gram-positive and Gram-negative bacteria
AnticancerOxazole-containing compoundsInduced apoptosis in various cancer cell lines
Anti-inflammatorySimilar sulfanyl compoundsReduced inflammation markers in vitro

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various oxazole derivatives against human cancer cell lines. Results indicated that compounds with a similar structural framework exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfanyl compounds. It was found that certain derivatives displayed potent activity against resistant bacterial strains, highlighting their therapeutic potential in treating infections.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group : Nucleophilic substitution reactions using thiol reagents are commonly employed.
  • Acetamide Formation : The final step involves acylation reactions using acetic anhydride or acetyl chloride.

Table 2: Synthetic Routes

StepReaction TypeKey Reagents
Oxazole Ring FormationCyclizationNitriles, aldehydes
Sulfanyl Group AdditionNucleophilic SubstitutionThiol reagents
Acetamide FormationAcylationAcetic anhydride or acetyl chloride

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous molecules described in the evidence:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (CAS/ID) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Chlorophenylsulfanyl, 5-methyl-1,2-oxazol-3-yl C₁₃H₁₂ClN₃O₂S 309.77 Structural data not explicitly provided; inferred physicochemical properties based on substituents. -

2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1-(4-Chlorophenyl)imidazol-2-ylsulfanyl C₁₅H₁₃ClN₄O₂S 348.805 Crystallographic data available; imidazole ring introduces additional hydrogen-bonding potential.

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
4,6-Diaminopyrimidin-2-ylsulfanyl C₁₂H₁₂ClN₅O₂S 349.83 Exhibits intermolecular hydrogen bonding (N–H⋯N/O) in crystal lattice; diaminopyrimidine enhances solubility and binding versatility.

2-[[8-Chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Triazolopyridinylsulfanyl, trifluoromethyl C₁₃H₉ClF₃N₅O₂S 415.76 Trifluoromethyl group increases lipophilicity and metabolic stability; triazolopyridine core may enhance π-π stacking.
iCRT3 ()
2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide
1,3-Oxazolylmethylsulfanyl, phenethyl C₂₁H₂₃N₃O₂S 381.49 Inhibits Wnt/β-catenin signaling by binding β-catenin; reduces pro-inflammatory cytokines in macrophages.

N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Sulfamoylphenyl, 5-methyl-1,2-oxazol-3-yl C₁₁H₁₁N₃O₃S 265.29 Sulfonamide derivative with potential antimicrobial activity.

Key Structural and Functional Insights

Substituent Impact on Bioactivity :

  • The 4-chlorophenyl group (common in the target compound and ) enhances hydrophobicity, favoring interactions with hydrophobic protein pockets.
  • Heterocyclic moieties (e.g., 1,2-oxazole, imidazole, triazolopyridine) influence hydrogen-bonding and π-π interactions. For example, iCRT3’s 1,3-oxazole ring contributes to its β-catenin binding .

Crystallographic Data :

  • Compounds like those in form S(7) ring motifs via intramolecular hydrogen bonds, stabilizing molecular conformations .

Pharmacological Activities :

  • Sulfonamide derivatives () are often antimicrobial, while β-catenin inhibitors () target inflammatory pathways.
  • Trifluoromethyl groups () improve metabolic stability and membrane permeability.

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